Cas no 2223510-31-2 (2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide)
![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2223510-31-2x500.png)
2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-2-morpholinyl]methyl]-4-pyridinecarboxamide
- 2-cyano-N-{[(2S,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)morpholin-2-yl]methyl}pyridine-4-carboxamide
- 2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide
- 2223510-31-2
- EN300-26610975
- Z2383077644
-
- インチ: 1S/C18H22N6O2/c1-3-24-8-9-26-15(16(24)17-21-6-7-23(17)2)12-22-18(25)13-4-5-20-14(10-13)11-19/h4-7,10,15-16H,3,8-9,12H2,1-2H3,(H,22,25)/t15-,16+/m0/s1
- InChIKey: DXGKVDZZVXRDQI-JKSUJKDBSA-N
- SMILES: O1CCN(CC)[C@@H](C2=NC=CN2C)[C@@H]1CNC(C1C=CN=C(C#N)C=1)=O
計算された属性
- 精确分子量: 354.18042397g/mol
- 同位素质量: 354.18042397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 535
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 96.1Ų
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 634.3±55.0 °C(Predicted)
- 酸度系数(pKa): 13.00±0.46(Predicted)
2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26610975-0.05g |
2-cyano-N-{[(2S,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)morpholin-2-yl]methyl}pyridine-4-carboxamide |
2223510-31-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamideに関する追加情報
Comprehensive Overview of 2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide (CAS No. 2223510-31-2)
The compound 2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide, identified by its CAS No. 2223510-31-2, represents a sophisticated small molecule with significant potential in pharmaceutical research and drug discovery. Its intricate structure combines a pyridine-4-carboxamide backbone with a morpholine derivative, featuring an ethyl group and a 1-methylimidazol-2-yl substituent. This unique arrangement has garnered attention for its potential applications in targeting specific biological pathways, particularly in oncology and immunology.
In recent years, the demand for novel small molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. Researchers are actively exploring compounds like 2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide due to its ability to interact with key enzymes involved in cell signaling. The presence of the cyano group and the imidazole ring enhances its binding affinity, making it a promising candidate for further development.
One of the most frequently asked questions in scientific forums is: "What are the synthetic routes for 2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide?" While proprietary details may be limited, published literature suggests a multi-step synthesis involving chiral morpholine intermediates and pyridine carboxylation. The stereochemistry at the (2S,3S) positions is critical for its biological activity, emphasizing the importance of enantioselective synthesis.
Another hot topic is the compound's potential role in addressing drug-resistant cancers. With the rise of personalized therapy, molecules like this are being evaluated for their ability to bypass common resistance mechanisms. Early in vitro studies indicate that the morpholine and imidazole moieties may contribute to improved pharmacokinetics, a key factor in overcoming tumor evasion.
From a technical perspective, the physicochemical properties of CAS No. 2223510-31-2 are noteworthy. Its moderate lipophilicity (predicted LogP) and hydrogen-bonding capacity suggest favorable cell permeability, a trait highly sought after in CNS-targeted therapeutics. Additionally, the pyridine-4-carboxamide scaffold is known for its versatility in forming stable interactions with protein targets, further elevating its appeal.
In the context of AI-driven drug discovery, this compound has been flagged in several machine learning models as a high-priority candidate for virtual screening. The integration of cheminformatics tools has accelerated its profiling, with predictions highlighting its compatibility with kinase binding pockets. This aligns with the growing trend of leveraging computational chemistry to identify hidden gems in chemical libraries.
As the scientific community continues to explore 2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide, its patent landscape is also evolving. Several applications cite its derivatives for use in autoimmune disorders and inflammatory diseases, reflecting broader therapeutic potential beyond oncology. The compound's structural novelty positions it as a valuable asset in intellectual property portfolios.
For researchers seeking reference standards or custom synthesis of CAS No. 2223510-31-2, specialized suppliers now offer gram-scale quantities with stringent HPLC purity guarantees. This availability underscores its transition from a research curiosity to a tangible tool for preclinical studies. Quality control protocols often emphasize chiral purity due to the compound's stereospecific activity.
In summary, 2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide exemplifies the convergence of medicinal chemistry and biotechnology. Its multifaceted applications—from targeted therapy to molecular probes—make it a compound worth watching in the coming years. As datasets grow and high-throughput screening becomes more accessible, its full therapeutic potential may soon be unlocked.
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